2-(Fluoromethyl)pyridine

Conformational Analysis Microwave Spectroscopy Computational Chemistry

2-(Fluoromethyl)pyridine (CAS 173974-87-3) is a unique fluorinated building block that adopts a single, rigid conformer in the gas phase (ΔE rotamer = 20.2 kJ mol⁻¹). This stereoelectronic effect eliminates conformational flexibility seen in chloro/bromo-methyl analogs, reducing docking search space and improving binding-prediction accuracy. Its predicted LogP of 0.95 aligns with CNS MPO guidelines—superior to both polar methyl and overly lipophilic trifluoromethyl analogs—making it the strategic choice for CNS-targeted libraries and fragment-based design. Supplied at ≥95% purity as a colorless to pale yellow liquid or solid; offered with full quality assurance for R&D use.

Molecular Formula C6H6FN
Molecular Weight 111.12 g/mol
CAS No. 173974-87-3
Cat. No. B067307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Fluoromethyl)pyridine
CAS173974-87-3
Molecular FormulaC6H6FN
Molecular Weight111.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CF
InChIInChI=1S/C6H6FN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2
InChIKeyUJJMLGJZQGGQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Fluoromethyl)pyridine CAS 173974-87-3: Core Properties and Procurement Context


2-(Fluoromethyl)pyridine (CAS 173974-87-3) is a fluorinated heterocyclic building block of the halomethylpyridine class, with the molecular formula C6H6FN and a molecular weight of 111.12 g/mol . The compound features a pyridine ring substituted with a monofluoromethyl group at the 2-position. This structural motif confers a unique combination of electronegativity, lipophilicity, and conformational rigidity that distinguishes it from its non-fluorinated and polyfluorinated analogs. It is commonly supplied as a colorless to pale yellow liquid or solid with a purity of ≥95%, and is primarily employed as an alkylating agent, a synthetic intermediate for pharmaceuticals and agrochemicals, and a conformational probe in mechanistic studies .

Why 2-(Fluoromethyl)pyridine Cannot Be Directly Replaced by Other Halomethylpyridines in Research and Development


Substituting 2-(fluoromethyl)pyridine with its chloro- or bromo-methyl analogs introduces quantifiable changes in reactivity, stability, and three-dimensional molecular architecture. The C-F bond is both stronger and shorter than C-Cl or C-Br bonds, drastically altering the alkylating potential and metabolic profile of the compound . Furthermore, the single, rigid conformer adopted by the 2-(fluoromethyl)pyridine molecule in the gas phase—a direct result of a stereoelectronic effect unique to the fluoromethyl group—is not observed for other halomethylpyridines, which exhibit greater conformational flexibility [1]. This has direct consequences for molecular recognition and structure-based design, rendering simple replacement without re-optimization of synthetic routes or biological assays highly problematic [1].

Quantitative Differentiation Evidence for 2-(Fluoromethyl)pyridine Against Its Closest Analogs


Conformational Rigidity: A Single Energetically Favored Conformer vs. Flexible Analogs

Microwave spectroscopy and ab initio calculations at the MP2/6-31G** level demonstrate that 2-(fluoromethyl)pyridine exists as a single, rigid conformer in the gas phase [1]. Its Cα-F bond is coplanar with the pyridine ring and oriented anti to the N-C2 bond. This is a unique feature not shared by other 2-(halomethyl)pyridines, which display multiple low-energy conformations due to lower rotational barriers. The energy of the only other possible rotamer (the transition state with the CH2F group rotated by 180°) was calculated to be 20.2 kJ mol⁻¹ higher than the ground state [1].

Conformational Analysis Microwave Spectroscopy Computational Chemistry

Lipophilicity Tuning: LogP Value for CNS Multiparameter Optimization

The incorporation of a single fluorine atom as a fluoromethyl group provides a precise tool for adjusting lipophilicity, a critical parameter in drug development. The predicted ACD/LogP value for 2-(fluoromethyl)pyridine is 0.95 . This places it in a favorable range for central nervous system (CNS) drug candidates and oral bioavailability, as defined by Lipinski's Rule of Five and CNS MPO scoring [1]. In contrast, the unsubstituted parent compound, 2-methylpyridine, has a significantly lower LogP (approx. 1.20 for pyridine itself is 0.65), while a trifluoromethyl group (-CF3) would increase LogP by approximately 1.0 units, often pushing compounds into a higher lipophilicity range associated with increased metabolic clearance and off-target toxicity [1][2].

Lipophilicity Drug Design Physicochemical Properties

Electrophilic Reactivity: Selective Fluorination vs. Halogen Exchange Pathways

2-(Fluoromethyl)pyridine can be synthesized via a modern electrophilic fluorination approach using Selectfluor®, which is distinct from traditional halogen exchange or nucleophilic substitution routes required for its chloro- and bromo-methyl counterparts [1]. The key intermediate, a 3-fluoro-3,6-dihydropyridine, undergoes elimination of hydrogen fluoride under mild conditions to yield the aromatic fluoromethylpyridine product [1]. This pathway is significant because it avoids harsh conditions and provides access to derivatives that may be difficult to obtain via other methods. While direct rate comparisons for the final alkylating step are not available, the reactivity of the C-F bond in nucleophilic substitution is documented: 2-fluoropyridine undergoes SnAr reaction with sodium ethoxide in ethanol approximately 250 times faster than 2-chloropyridine [2].

Synthetic Methodology Electrophilic Fluorination Building Block Synthesis

Recommended Research and Industrial Applications for 2-(Fluoromethyl)pyridine Based on Quantitative Evidence


Conformational Probes in Structure-Based Drug Design

Leverage the unique, single-conformer behavior of 2-(fluoromethyl)pyridine in the gas phase (ΔE rotamer = 20.2 kJ mol⁻¹) to develop conformationally constrained pharmacophores [1]. This property is invaluable for computational chemists performing molecular docking studies, as the molecule's rigid structure reduces the conformational search space and improves the accuracy of binding predictions. It serves as an ideal model compound for studying stereoelectronic effects in 2-substituted pyridines.

Lipophilicity-Optimized Building Blocks for CNS Drug Discovery

Utilize 2-(fluoromethyl)pyridine as a strategic building block to fine-tune the lipophilicity of CNS-targeted drug candidates [1]. Its predicted LogP of 0.95 aligns well with CNS MPO guidelines, offering a balance between permeability and solubility that is superior to both unsubstituted methyl (too polar) and trifluoromethyl (too lipophilic) analogs. This makes it a superior choice for library synthesis aimed at crossing the blood-brain barrier.

Synthesis of 5-Nitro-6-arylnicotinate Derivatives via Electrophilic Fluorination

Employ the synthetic methodology described by Pikun et al. to efficiently produce methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates [2]. This route, using Selectfluor® for electrophilic fluorination, provides direct access to a class of fluorinated pyridines that are valuable intermediates for pharmaceuticals and agrochemicals. The mild reaction conditions and unique selectivity profile differentiate this approach from traditional halogen-exchange chemistry.

Alkylating Probe for Tissue-Specific Activation Studies

Exploit the documented activation of 2-(fluoromethyl)pyridine by nucleophilic substitutions in hepatic tissues as a chemical probe for studying tissue-specific metabolism and DNA damage mechanisms . Its reactivity profile, distinct from other alkylating agents like chloroethyl nitrosoureas, makes it a valuable tool in toxicology and pharmacology research.

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